molecular formula C8H7BrClNO2 B12960166 2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one

2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one

Cat. No.: B12960166
M. Wt: 264.50 g/mol
InChI Key: LCFWJKLPWXQRFO-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H7BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloro-6-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-chloro-6-methoxypyridin-4-yl derivatives.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine alcohols or amines.

Scientific Research Applications

2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one: Similar structure but with a different position of the methoxy group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline ring instead of pyridine.

    2-Bromo-6-methylpyridine: Lacks the methoxy and chloro substituents.

Uniqueness

2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions, and the methoxy group, which can influence the compound’s reactivity and biological activity. This combination of functional groups makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H7BrClNO2/c1-13-8-3-5(6(12)4-9)2-7(10)11-8/h2-3H,4H2,1H3

InChI Key

LCFWJKLPWXQRFO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)CBr)Cl

Origin of Product

United States

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